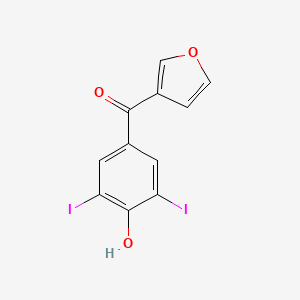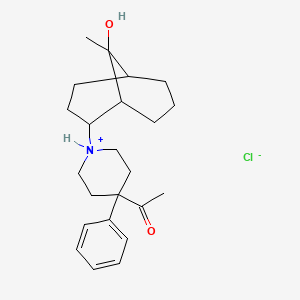
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, is a chemical compound with the molecular formula C11H6I2O3 and a molecular weight of 439.97248 g/mol This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a furan ring attached to a phenyl ketone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with furfural in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl-furyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and the hydroxyl group allows the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodo-4-hydroxybenzaldehyde: A precursor in the synthesis of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl.
2-Furyl Ketone: A simpler ketone with a furan ring, lacking the iodine and hydroxyl groups.
4-Hydroxyphenyl 2-furyl Ketone: Similar structure but without the iodine atoms.
Uniqueness
This compound, is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
4568-82-5 |
|---|---|
Fórmula molecular |
C11H6I2O3 |
Peso molecular |
439.97 g/mol |
Nombre IUPAC |
furan-3-yl-(4-hydroxy-3,5-diiodophenyl)methanone |
InChI |
InChI=1S/C11H6I2O3/c12-8-3-7(4-9(13)11(8)15)10(14)6-1-2-16-5-6/h1-5,15H |
Clave InChI |
DSMAKSBPYQIPQF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C(=O)C2=CC(=C(C(=C2)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)





![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)



![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)

